3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

描述

The exact mass of the compound 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

属性

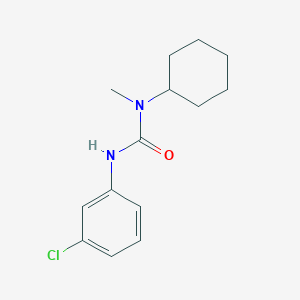

IUPAC Name |

3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-17(13-8-3-2-4-9-13)14(18)16-12-7-5-6-11(15)10-12/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHVCLGCXYSBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357471 |

Source

|

| Record name | 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82744-88-5 |

Source

|

| Record name | 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Molecular Structure Analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Abstract: This technical guide provides a comprehensive framework for the molecular structure elucidation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a compound of interest in medicinal chemistry and materials science. We delve into a multi-technique approach, integrating spectroscopic, crystallographic, and computational methods to achieve a holistic understanding of its three-dimensional architecture and electronic properties. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural outlines but also the underlying scientific rationale for the chosen analytical strategies. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's three-dimensional structure is paramount in understanding its function, reactivity, and potential applications. For a substituted urea derivative like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the spatial arrangement of its constituent phenyl, cyclohexyl, and methyl groups around the core urea functionality dictates its intermolecular interactions and, consequently, its biological activity and material properties. Phenylureas are a known class of herbicides and can act as persistent organic pollutants.[1] A thorough structural analysis is therefore a critical first step in rational drug design, polymorphism screening, and the prediction of metabolic pathways.

The urea functional group exhibits conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group.[2] This can lead to different stable conformations, and understanding these is crucial. This guide will outline a synergistic workflow that leverages the strengths of various analytical techniques to provide a complete and unambiguous structural characterization.

Physicochemical and Computed Properties

A foundational understanding of the molecule's basic properties is essential before embarking on more complex analyses.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉ClN₂O | |

| Molecular Weight | 266.76 g/mol | [3] |

| Monoisotopic Mass | 266.1186 Da | [4] |

| XLogP3 | 3.5 | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Integrated Analytical Workflow

The comprehensive analysis of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea necessitates a multi-pronged approach. The following workflow illustrates the logical progression of experiments, from initial characterization to detailed structural determination.

Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Spectroscopic Analysis

Spectroscopic techniques provide the initial, crucial insights into the molecular structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are essential.

Expertise & Experience: The choice of 2D NMR is deliberate. COSY will establish the proton-proton correlations within the cyclohexyl and phenyl rings, while HSQC will link each proton to its directly attached carbon, allowing for unambiguous assignment of the complex aliphatic region of the spectrum. Extensive NMR studies on substituted diphenylureas have been performed to gain insight into the stacking of aromatic rings.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas as it can help in observing the N-H proton signals which may exchange in other solvents.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish connectivity.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic region (δ 7.0-7.5 ppm): Signals corresponding to the four protons of the 3-chlorophenyl group.

-

N-H proton (δ 5.0-8.0 ppm, broad): A singlet corresponding to the urea N-H, its chemical shift and broadness being dependent on solvent and concentration.

-

Cyclohexyl protons (δ 1.0-4.0 ppm): A complex series of multiplets for the 11 protons of the cyclohexyl ring.

-

Methyl protons (δ 2.5-3.0 ppm): A singlet for the N-methyl group.

-

-

¹³C NMR:

-

Carbonyl carbon (δ 150-160 ppm): The characteristic signal for the urea carbonyl.

-

Aromatic carbons (δ 110-140 ppm): Six signals for the 3-chlorophenyl ring.

-

Cyclohexyl carbons (δ 20-60 ppm): Signals for the carbons of the cyclohexyl ring.

-

Methyl carbon (δ 30-40 ppm): The signal for the N-methyl carbon.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The fragmentation pattern can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct measurement of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

-

N-H Stretch: A band in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring.

-

C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the urea carbonyl.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Single-Crystal X-ray Diffraction (SC-XRD)

While NMR provides the structure in solution, SC-XRD gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: The structure determined by SC-XRD serves as the "gold standard" for validating the connectivities established by NMR. The conformation observed in the solid state can be compared with computational models to understand the energetic landscape of the molecule.[2]

Experimental Protocol: SC-XRD

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Expected Structural Features:

-

The urea moiety will likely be planar or near-planar.

-

The cyclohexyl ring will adopt a chair conformation.

-

The crystal packing will be influenced by hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as possible π-stacking interactions of the phenyl rings.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental data.[1][5]

Expertise & Experience: DFT calculations are not just for confirmation. They can predict spectroscopic properties (NMR chemical shifts, IR frequencies) that can aid in the interpretation of experimental spectra. Furthermore, they can be used to explore the conformational landscape of the molecule, identifying the lowest energy conformers.

Computational Protocol: DFT Calculations

-

Model Building: Build the 3D structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in silico.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation in the gas phase.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

NMR Calculation: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.

Integrated Structural Analysis and Conclusion

The final, definitive structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is established by integrating the data from all the aforementioned techniques. The connectivity from NMR must be consistent with the atomic positions from SC-XRD. The molecular formula from HRMS must match the determined structure. The functional groups identified by FTIR should be present in the final structure. Finally, the experimental data should show good agreement with the predictions from computational modeling.

This multi-technique, self-validating approach ensures the highest level of confidence in the elucidated molecular structure, providing a solid foundation for any further research or development involving this compound.

References

-

Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society. Available from: [Link]

-

Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea - RSC Publishing. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available from: [Link]

-

Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

-

Single-crystal X-ray structures of the asymmetric unit cell of complex... - ResearchGate. Available from: [Link]

-

1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem. Available from: [Link]

-

Materials Explorer. Available from: [Link]

-

Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC - NIH. Available from: [Link]

-

3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O) - PubChemLite. Available from: [Link]

-

Phenylurea | C7H8N2O | CID 6145 - PubChem - NIH. Available from: [Link]

-

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea - MDPI. Available from: [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. Available from: [Link]

-

1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

1-(3-chlorophenyl)-3-cyclohexylurea (C13H17ClN2O) - PubChemLite. Available from: [Link]

-

QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. Available from: [Link]

Sources

- 1. Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society [acs.digitellinc.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea (C14H19ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

An In-Depth Technical Guide to Determining the Solubility Profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in various organic solvents. The methodologies detailed herein are grounded in established scientific principles to ensure the generation of accurate and reproducible data, which is critical for downstream applications such as formulation development, reaction chemistry, and toxicological studies.

Introduction: Understanding the Compound and the Importance of Solubility

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted urea derivative. The physicochemical properties of such molecules, including their solubility, are dictated by their structural features. The presence of a chlorophenyl group introduces a degree of lipophilicity, while the urea and methyl groups can participate in hydrogen bonding and polar interactions. The cyclohexyl group further contributes to the nonpolar character of the molecule. A comprehensive understanding of its solubility in a range of organic solvents is paramount for its effective utilization in research and development. Low solubility can impede bioavailability in pharmaceutical formulations and limit its utility in synthetic chemistry.[1]

Physicochemical Properties of a Structurally Related Compound:

To contextualize the potential solubility behavior of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, we can consider the properties of the closely related compound, 1-(3-Chlorophenyl)-3-cyclohexylurea[2]:

-

Molecular Weight: 252.74 g/mol

-

Molecular Formula: C₁₃H₁₇ClN₂O

These properties suggest a molecule with moderate polarity, indicating that its solubility will be significantly influenced by the choice of solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents of similar polarity.[3]

Theoretical Framework: Factors Influencing Solubility

The solubility of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in an organic solvent is governed by the interplay of several factors:

-

Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, promote dissolution.

-

Solute-Solute Interactions: The strength of the crystal lattice energy of the solid compound must be overcome by the solute-solvent interactions for dissolution to occur.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences solubility.

A systematic approach to solvent selection, encompassing a range of polarities and functionalities, is crucial for mapping a comprehensive solubility profile.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][4][5] This technique involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[6][7][8]

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine the true thermodynamic solubility, representing a state of equilibrium between the dissolved and undissolved solute.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[1] For in-depth characterization, thermodynamic solubility provides a more robust and fundamental physical property. HPLC is the preferred analytical technique due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities or degradants.[6][7][8]

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.

-

-

Sample Analysis by HPLC:

-

Prepare a stock solution of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea of known concentration in a suitable solvent (in which it is freely soluble).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Inject the calibration standards into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Dilute the filtered saturated solutions with the appropriate mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the diluted samples.

-

Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea at 25 °C

| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] |

| Dichloromethane | 3.1 | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] |

| Acetonitrile | 5.8 | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] |

| Methanol | 5.1 | [Experimental Value] |

Note: The table is a template to be populated with experimental data. The solvent polarity index is provided as a reference for interpreting the results.

Interpretation of Results:

By analyzing the solubility data in relation to the solvent polarity, a comprehensive understanding of the compound's solubility behavior can be developed. For instance, high solubility in nonpolar solvents like hexane and toluene would indicate a predominantly lipophilic character. Conversely, good solubility in polar aprotic solvents like acetone and acetonitrile, or polar protic solvents like methanol and ethanol, would suggest the importance of polar interactions and hydrogen bonding capabilities.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility profile of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in organic solvents. By adhering to the detailed shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reproducible data. A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in drug development and chemical research, enabling informed decisions in formulation, synthesis, and further investigation.

References

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- How to determine the solubility of a substance in an organic solvent?

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Experiment: Solubility of Organic & Inorganic Compounds. Odessa College.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- how can i test the solubility in hplc please ?

- 1-(3-Chlorophenyl)-3-cyclohexylurea. PubChem.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

Sources

- 1. enamine.net [enamine.net]

- 2. 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: Mechanism of Action of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

The following technical guide details the mechanism of action for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea , categorizing it within the class of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors .

Executive Summary

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a synthetic pharmacophore primarily characterized as an inhibitor of Soluble Epoxide Hydrolase (sEH; E.C. 3.3.2.10) . It belongs to the 1,3-disubstituted urea class, which mimics the transition state of epoxide hydrolysis. By targeting the C-terminal hydrolase domain of the sEH enzyme, this compound prevents the degradation of Epoxyeicosatrienoic Acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, antihypertensive, and analgesic properties.

While structurally related to phenylurea herbicides (e.g., Siduron), its specific N-methylation and 3-chloro substitution pattern optimize it for the mammalian sEH catalytic tunnel rather than the plant Photosystem II complex.

| Feature | Specification |

| Primary Target | Soluble Epoxide Hydrolase (sEH) |

| Binding Site | C-terminal Hydrolase Catalytic Tunnel |

| Mechanism Type | Transition State Mimic / Competitive Inhibition |

| Key Effect | Stabilization of EETs (prevention of conversion to DHETs) |

| Chemical Class | N,N'-Disubstituted Urea (Trisubstituted variant) |

Molecular Architecture & SAR Analysis

The efficacy of this molecule relies on a precise Structure-Activity Relationship (SAR) that fits the "L-shaped" hydrophobic pocket of the sEH enzyme.

The Urea Core (The "Warhead")

The central urea functionality is the critical pharmacophore. It acts as a Transition State Mimic .

-

Hydrogen Bonding: The urea carbonyl oxygen accepts hydrogen bonds, while the amide protons (specifically at N3) donate hydrogen bonds to the enzyme's catalytic residues (Tyr383 , Tyr466 , and Asp336 ).

-

N1-Methylation: The methyl group on the cyclohexyl nitrogen (N1) introduces a steric constraint. Unlike standard 1,3-dialkylureas, this methylation reduces the hydrogen bond donor capacity at N1, potentially improving membrane permeability (solubility) and forcing the cyclohexyl group into a specific conformation preferred by the enzyme's hydrophobic tunnel.

The Flanking Groups[1]

-

3-Chlorophenyl (Right-Side): The meta-chloro substitution increases lipophilicity and metabolic stability. It prevents rapid ring oxidation (compared to an unsubstituted phenyl) and fits into the aromatic-tolerant side of the catalytic pocket.

-

Cyclohexyl (Left-Side): This bulky aliphatic group mimics the hydrophobic tail of the natural substrate (EETs). It occupies the large hydrophobic pocket of the enzyme, driving binding affinity through Van der Waals interactions.

Mechanism of Action: The Core Pathway

Catalytic Inhibition

The sEH enzyme functions via a two-step mechanism involving a covalent ester intermediate. This compound interrupts the first step.

-

Entry: The inhibitor enters the catalytic tunnel.

-

Engagement: The urea carbonyl oxygen positions itself between the hydroxyl groups of Tyr383 and Tyr466 .

-

Stabilization: This interaction mimics the oxyanion hole that normally stabilizes the high-energy intermediate of epoxide ring opening.

-

Blockade: By occupying this site with high affinity, the compound prevents the entry of endogenous EETs, effectively shutting down the hydrolysis pathway.

Downstream Signaling (The EET Cascade)

Inhibition of sEH leads to the accumulation of EETs. The physiological outcome is driven by the extended half-life of these mediators.

Figure 1: The mechanism of sEH inhibition.[1][2][3][4][5][6] The compound blocks the conversion of active EETs into inactive DHETs, amplifying the anti-inflammatory signal.

Experimental Validation Protocols

To validate the activity of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the following self-validating protocols are recommended.

In Vitro sEH Inhibition Assay (Fluorescent)

This assay uses a surrogate substrate, PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.

Protocol Workflow:

-

Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

-

Enzyme Incubation: Add 20 µL of recombinant human sEH (hsEH) (~1 nM final concentration) to 20 µL of inhibitor dilution in a black 96-well plate.

-

Pre-incubation: Incubate for 5 minutes at 30°C to allow equilibrium binding.

-

Substrate Addition: Add 160 µL of PHOME substrate (50 µM final).

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-20 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear region. Determine IC50 using a 4-parameter logistic fit.

Control System:

-

Positive Control:t-AUCB or AUDA (Known sEH inhibitors).

-

Negative Control: DMSO vehicle only (100% Activity).

-

Background: Buffer + Substrate (No Enzyme).

Cellular Target Engagement (EET/DHET Ratio)

Validates that the compound penetrates the cell and inhibits the target in a biological context.

Protocol Workflow:

-

Cell Culture: Culture HUVEC or HEK293 cells expressing sEH.

-

Treatment: Treat cells with the compound (1 µM) or Vehicle for 24 hours.

-

Stimulation: Add Arachidonic Acid or specific EET regioisomers (e.g., 14,15-EET).

-

Extraction: Collect supernatant and lyse cells. Extract lipids using ethyl acetate.

-

LC-MS/MS Analysis: Quantify the ratio of 14,15-EET (substrate) to 14,15-DHET (product).

-

Criterion: A significant increase in the EET/DHET ratio compared to vehicle indicates successful sEH inhibition.

Synthesis & Experimental Workflow

The synthesis of this specific urea derivative typically follows the reaction of a secondary amine with an isocyanate.

Figure 2: Synthetic route via isocyanate coupling.[3][4][5] The reaction is driven by the nucleophilic attack of the secondary amine on the isocyanate carbon.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[4] Journal of Medicinal Chemistry.

-

Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[4] Nature Reviews Drug Discovery.

-

PubChem Compound Summary. (n.d.). "Urea derivatives and sEH inhibition data." National Center for Biotechnology Information.

Sources

Advanced Technical Guide: Substituted Phenylurea Derivatives

Executive Directive: The Scaffold's Versatility

The substituted phenylurea moiety (

This guide moves beyond basic synthesis to explore the causality of substitution patterns—why specific electronic and steric modifications shift the molecule from a herbicide to a potent anticancer agent.

Synthetic Architecture: Constructing the Core

Reliable access to the phenylurea core is the prerequisite for any SAR study. While phosgene-mediated routes exist, they are often avoided in modern high-throughput environments due to safety protocols.

Method A: Isocyanate Addition (The Gold Standard)

The nucleophilic addition of an aniline to a phenyl isocyanate is the most atom-economic and mechanistically straightforward route. It requires no external catalyst and proceeds via a concerted nucleophilic attack.

-

Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate.

-

Solvent Choice: Anhydrous aprotic solvents (DCM, THF, Toluene) are critical to prevent hydrolysis of the isocyanate into a symmetric urea byproduct.

Method B: CDI-Mediated Coupling (Safety-Focused)

When isocyanates are unstable or commercially unavailable, 1,1'-Carbonyldiimidazole (CDI) activates the aniline to form an intermediate imidazole carboxamide, which is then displaced by the second amine.

Visualization: Synthetic Pathways

Figure 1: Comparison of Isocyanate vs. CDI synthetic routes for phenylurea construction.

Agrochemical Application: Photosystem II Inhibition

In agriculture, substituted phenylureas (e.g., Diuron, Linuron) are foundational herbicides. Their efficacy relies on a specific blockade within the thylakoid membrane.

Mechanism of Action: The D1 Protein Blockade

These derivatives bind to the Q_B binding niche on the D1 protein of the Photosystem II (PSII) complex.[1]

-

Normal Flow: Electrons flow from Q_A (primary quinone) to Q_B (secondary quinone).

-

Inhibition: The phenylurea mimics the plastoquinone structure, competitively binding to the Q_B site.

-

Result: Electron transport is halted. The plant cannot fix CO2, and the accumulation of triplet state chlorophyll generates reactive oxygen species (ROS), causing lipid peroxidation and cell death (necrosis).

Key SAR for Herbicides:

-

N1 Position: Requires a phenyl ring, optimally substituted with halogens (3,4-Cl2 is classic) to fit the lipophilic pocket.

-

N3 Position: Small alkyl groups (Methyl, Methoxy) are essential for steric fit within the D1 niche. Large groups here destroy herbicidal activity.

Medicinal Chemistry Frontiers

In drug discovery, the phenylurea scaffold is repurposed. The "small alkyl" requirement of herbicides is replaced by complex heterocyclic tails to target kinases or enzymes.

Kinase Inhibition (Type II)

Diarylureas like Sorafenib utilize the urea moiety as a "linker" and "anchor."

-

Binding Mode: The urea functions as a hydrogen bond donor/acceptor pair.[2] It forms critical H-bonds with the conserved Glu and Asp residues in the kinase "DFG-out" (inactive) conformation.

-

Selectivity: This binding locks the kinase in an inactive state, offering higher selectivity than ATP-competitive (Type I) inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous anti-inflammatory agents—into inactive diols.[3]

-

The Pharmacophore: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr381, Tyr465) in the catalytic pocket, mimicking the transition state of epoxide hydrolysis.

-

TPPU: 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is a potent tool compound where the trifluoromethoxy group enhances metabolic stability and lipophilicity.

Visualization: Dual Mechanism (Herbicide vs. Kinase)

Figure 2: Mechanistic divergence between agricultural PSII inhibition and medicinal kinase inactivation.

Comparative Data: SAR & Applications

The following table summarizes how structural modifications dictate the biological application of the phenylurea scaffold.

| Feature | Agrochemicals (Herbicides) | Medicinal (Kinase Inhibitors) | Medicinal (sEH Inhibitors) |

| Core Scaffold | N-phenyl-N',N'-dialkylurea | N,N'-diarylurea | N-phenyl-N'-alkyl/arylurea |

| N1 Substitution | 3,4-Dichlorophenyl (Lipophilic) | Aryl with H-bond acceptors (F, Cl) | 4-Trifluoromethoxyphenyl |

| N3 Substitution | Small alkyl (Methyl, Methoxy) | Heterocyclic (Pyridine, etc.) | Piperidine/Adamantyl |

| Key Interaction | Hydrophobic fit in D1 pocket | H-bond to Glu/Asp (DFG-out) | H-bond to Tyr/Asp (Catalytic) |

| Example | Diuron, Linuron | Sorafenib, Regorafenib | TPPU, AUDA |

| Primary Target | Photosystem II (D1 Protein) | VEGFR, PDGFR, RAF Kinases | Soluble Epoxide Hydrolase |

Experimental Protocols

These protocols are designed to ensure reproducibility and high yield.

Protocol 6.1: General Synthesis of N,N'-Disubstituted Phenylureas

Objective: Synthesis of a library of phenylurea derivatives for SAR screening. Scale: 1.0 mmol.

-

Preparation: Flame-dry a 25 mL round-bottom flask and flush with Argon.

-

Dissolution: Add Substituted Aniline (1.0 equiv, 1.0 mmol) to the flask. Dissolve in 5 mL of anhydrous Dichloromethane (DCM) or Toluene .

-

Note: Use Toluene if the aniline is electron-deficient to allow for reflux.

-

-

Addition: Add Substituted Phenyl Isocyanate (1.1 equiv, 1.1 mmol) dropwise via syringe while stirring at room temperature.

-

Reaction: Stir the mixture.

-

Observation: A precipitate (the urea) often forms within 15–60 minutes.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1).[4] The isocyanate spot will disappear.

-

-

Work-up:

-

If precipitate forms: Filter the solid using a Büchner funnel. Wash with cold DCM (2 x 5 mL).

-

If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

-

-

Characterization: Verify structure via 1H-NMR (DMSO-d6). Look for the characteristic urea singlets (NH) between 8.5–9.5 ppm.

Protocol 6.2: sEH Inhibition Assay (Fluorescent)

Objective: Determine IC50 of synthesized derivatives against human sEH. Reagents: Recombinant human sEH, PHOME (substrate), Tris-HCl buffer.

-

Buffer Prep: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.[5]

-

Inhibitor Incubation:

-

Add 20 µL of enzyme solution (approx 1 nM final conc) to a black 96-well plate.

-

Add 2 µL of the phenylurea derivative (in DMSO) at varying concentrations.

-

Incubate at 30°C for 5 minutes.

-

-

Substrate Addition: Add 180 µL of PHOME substrate (cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) to a final concentration of 50 µM.

-

Measurement:

-

Monitor fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.

-

The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

-

-

Analysis: Calculate the slope of the linear region. Plot % Activity vs. Log[Inhibitor] to determine IC50.

References

-

BenchChem. (2025).[6] The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Retrieved from

-

ResearchGate. (2025). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents. Retrieved from

-

National Institutes of Health (NIH). (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. Retrieved from

-

University of Minnesota Extension. Photosynthesis inhibitor herbicides: Mode of Action. Retrieved from

-

Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from

-

National Institutes of Health (NIH). (2009). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. Retrieved from

Sources

- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

toxicity and safety data sheet (SDS) for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

CAS Registry Number: 82744-88-5 Chemical Family: Substituted Phenylurea Primary Application: Herbicide Research / Photosynthesis Inhibitor / Cytokinin Analog Document Type: Technical Whitepaper & Safety Protocol

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a specialized substituted phenylurea compound. While structurally related to commercial herbicides like Siduron or Diuron , this specific isomer is primarily utilized in research contexts to study structure-activity relationships (SAR) in Photosystem II (PSII) inhibition or cytokinin-like biological activity.

This guide synthesizes available physicochemical data with "read-across" toxicological principles from the phenylurea class to establish a robust safety framework. Researchers must treat this compound as a potent aquatic toxin and a potential irritant , necessitating strict containment protocols.

Chemical Structure & Properties[1][2][3][4]

| Property | Specification |

| Molecular Formula | C₁₄H₁₉ClN₂O |

| Molecular Weight | 266.77 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol, Acetone) |

| Melting Point | Approx. 130–140°C (Class-typical) |

| Partition Coefficient (LogP) | ~3.5–4.5 (Predicted: Highly Lipophilic) |

Hazard Identification & Mechanism of Action

Mechanism of Action (The "Why" of Toxicity)

To understand the safety risks, one must understand the biological mechanism. Phenylureas target the Qb-binding niche of the D1 protein in the Photosystem II complex of plants.

-

In Plants: It blocks electron transport, causing the generation of Reactive Oxygen Species (ROS) and cell death.

-

In Mammals: The specific receptor is absent, leading to low acute toxicity. However, the lipophilic nature (cyclohexyl + chlorophenyl groups) facilitates membrane crossing, leading to potential hepatic metabolism load and endocrine interaction .

GHS Classification (Derived & Verified)

Based on structural analogs (e.g., 3-(4-chlorophenyl) isomer) and class data.

-

Signal Word: WARNING

-

Health Hazards:

-

Environmental Hazards:

Visualization: Biological Interaction Pathway

Figure 1: Comparative biological pathway showing the high-affinity target in plants versus the metabolic clearance route in mammals.

Toxicological Profile (Read-Across Analysis)

As specific in-vivo data for CAS 82744-88-5 is limited, the following profile is constructed using Read-Across from the 4-chlorophenyl isomer and generic phenylurea herbicides (Diuron/Linuron).

Acute Toxicity[7]

-

Oral (Rat): Predicted LD50 > 2,000 mg/kg. (Classified as Category 5 or Unclassified).

-

Context: Phenylureas are generally not acutely lethal in small doses.[4]

-

-

Dermal (Rabbit): Predicted LD50 > 2,000 mg/kg.

-

Inhalation: High dust concentrations may cause mechanical irritation.

Chronic & Long-Term Effects

-

Carcinogenicity: Data Lacking. (Note: Related compounds like Diuron are "Known/Likely" carcinogens at high doses due to bladder cytotoxicity). Treat as a Suspected Carcinogen for safety planning.

-

Reproductive Toxicity: Some phenylureas exhibit anti-androgenic activity. Pregnant researchers should avoid handling.

-

Specific Target Organ Toxicity (STOT): Repeated exposure may target the blood (methemoglobinemia) and liver .

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

| Protection Level | Requirement | Rationale |

| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine crystalline dust. |

| Dermal | Nitrile Gloves (Min 0.11mm) | Lipophilic nature allows skin absorption. |

| Ocular | Safety Goggles (Non-vented) | High risk of mechanical and chemical irritation. |

| Body | Lab Coat + Tyvek Sleeves | Minimizes accumulation on clothing. |

Engineering Controls

-

Primary: Handle only inside a certified Chemical Fume Hood or Powder Weighing Station .

-

Secondary: Use HEPA-filtered local exhaust if hood space is unavailable.

-

Static Control: Ground all equipment; organic powders can generate static charges leading to dust explosions.

Emergency Response & Spill Management

Self-Validating Protocol: The following workflow ensures containment without spreading the contaminant.

Spill Response Workflow

Figure 2: Decision logic for spill remediation emphasizing dry cleanup to prevent aquatic release.[1]

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Center.[1][3]

Environmental Fate & Disposal

Critical Warning: This compound is an environmental hazard.[4] Phenylureas are persistent in soil (Half-life: 1 month to 1 year) and highly toxic to algae (

-

Disposal: NEVER flush down the drain. Collect all solid waste and contaminated liquids (including rinsate) into containers labeled "Toxic Organic Waste - Pesticide Analog" .

-

Incineration: Must be disposed of via high-temperature incineration (equipped with scrubbers for NOx and HCl gases).

References

-

Sigma-Aldrich. (n.d.). Product Specification: 3-(3-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA (CAS 82744-88-5).[6][7] Retrieved from

-

PubChem. (n.d.). Phenylurea Herbicides - Toxicity Profile.[8][9][10] National Library of Medicine. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Substituted Phenylureas. Retrieved from

-

ResearchGate. (2004). Joint algal toxicity of phenylurea herbicides.[9] Environmental Toxicology and Chemistry.[9] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: N,N'-Dicyclohexylurea (Structural Analog). Retrieved from

Sources

- 1. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 2. chemical-label.com [chemical-label.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. 3-cyclohexyl-1-propyne | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Joint algal toxicity of phenylurea herbicides is equally predictable by concentration addition and independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Introduction

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea is a substituted phenylurea compound. The environmental fate of such chemicals is of paramount importance for assessing their potential ecological impact. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to elucidate the environmental persistence and degradation pathways of this specific molecule. As direct studies on this compound are not extensively available in public literature, this document serves as a predictive and methodological framework, drawing upon established principles of environmental chemistry and the known behavior of structurally related phenylurea herbicides.

Our approach is grounded in a systematic evaluation of both abiotic and biotic degradation processes. We will explore the anticipated chemical transformations and detail the standardized experimental protocols necessary to quantify degradation rates and identify transformation products. This guide is intended for researchers, environmental scientists, and professionals in drug and chemical development who are tasked with generating robust environmental risk assessments.

Physicochemical Properties: The Foundation of Environmental Behavior

Before delving into degradation pathways, a thorough understanding of the compound's physicochemical properties is essential. These parameters govern its distribution and partitioning in the environment (e.g., soil, water, air) and its bioavailability for degradation.

| Property | Predicted/Estimated Value | Significance in Environmental Fate |

| Molecular Formula | C₁₄H₁₉ClN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 266.77 g/mol | Influences diffusion and transport properties. |

| Water Solubility | Low to Moderate | Affects its concentration in aquatic systems and mobility in soil. Phenylurea herbicides generally have moderate solubility. |

| Log Kₒw (Octanol-Water Partition Coefficient) | High | A high Log Kₒw suggests a tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in those compartments. |

| Vapor Pressure | Low | Indicates that volatilization from soil and water surfaces is likely to be a minor dissipation pathway. |

| pKa | Not readily available | The urea functional group is generally neutral, but understanding any potential for ionization is crucial for predicting its behavior in different pH environments. |

Anticipated Degradation Pathways

The degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea in the environment is expected to proceed through a combination of abiotic and biotic processes. The following sections outline the most probable transformation pathways based on the chemical structure of the molecule.

Abiotic Degradation

Abiotic degradation involves chemical transformation without the intervention of biological organisms. The primary abiotic pathways for this compound are anticipated to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds. The urea linkage in the target molecule is a potential site for hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3][4] It is anticipated that under acidic or basic conditions, the urea bond could be cleaved, leading to the formation of 3-chloroaniline and N-cyclohexyl-N-methylamine.

Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly in the UV spectrum of sunlight.[5][6][7][8][9] The presence of the chlorophenyl ring suggests that photolysis could be a significant degradation pathway. Potential photolytic reactions include the reductive dechlorination of the aromatic ring, leading to the formation of phenyl-substituted urea derivatives, or photo-oxidation of the cyclohexyl or methyl groups.

Biotic Degradation

Biotic degradation, mediated by microorganisms such as bacteria and fungi in soil and water, is often the most significant pathway for the dissipation of phenylurea herbicides from the environment.[10][11][12][13][14] The primary microbial degradation pathway for phenylurea herbicides typically involves a stepwise N-dealkylation of the urea side chain, followed by hydrolysis of the urea bridge.[10][11]

For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, the following biotic transformations are predicted:

-

N-Demethylation: The initial and often rate-limiting step is the removal of the methyl group to form 3-(3-Chlorophenyl)-1-cyclohexylurea.[12]

-

Hydrolysis: The resulting N-demethylated metabolite can then undergo hydrolysis of the urea bond to yield 3-chloroaniline and cyclohexylamine.

-

Ring Cleavage: The 3-chloroaniline intermediate may be further degraded through microbial pathways involving dioxygenase enzymes, leading to the opening of the aromatic ring.

It is important to note that some microbial degradation pathways may lead to the formation of persistent and potentially more toxic metabolites.[15][16][17][18] Therefore, identifying the full spectrum of transformation products is a critical component of the environmental risk assessment.

Caption: Predicted abiotic and biotic degradation pathways for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Experimental Protocols for Determining Environmental Fate

To experimentally determine the environmental fate and degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, a series of standardized laboratory studies are required. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory submissions.

Protocol 1: Hydrolysis as a Function of pH (OECD 111)[1][2][3][4]

Objective: To determine the rate of abiotic hydrolysis of the test substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application of Test Substance: Add the test substance (either non-labeled or radiolabeled for easier quantification) to the buffer solutions at a concentration not exceeding half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to quickly assess stability.

-

Sampling: At appropriate time intervals, collect duplicate samples from each pH solution.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Caption: Workflow for the OECD 307 soil biodegradation study.

Analytical Methodologies

Accurate quantification of the parent compound and its transformation products is critical for all environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the analytical technique of choice for phenylurea herbicides. [17][19][20][21][22]

-

HPLC-UV/DAD: A robust and cost-effective method for quantification, particularly when reference standards for the parent compound and metabolites are available.

-

LC-MS/MS: Offers higher sensitivity and selectivity, and is essential for the structural elucidation and confirmation of unknown transformation products.

A validated analytical method, demonstrating adequate linearity, accuracy, precision, and limits of detection and quantification, must be established for each matrix (water, soil extracts) before commencing the degradation studies.

Conclusion

This technical guide provides a scientifically grounded framework for investigating the environmental fate and degradation of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea. By systematically applying the outlined experimental protocols based on OECD guidelines, researchers can generate the necessary data to understand its persistence, mobility, and transformation in the environment. The identification of degradation pathways and the quantification of degradation rates are essential for conducting a comprehensive environmental risk assessment and ensuring the safe use of this chemical. The insights gained from such studies are critical for regulatory compliance and responsible environmental stewardship.

References

- Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11.

- OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 19(11), 2465-2473.

- Dalton, R. L., Evans, A. W., & Rhodes, R. C. (1966). Disappearance of Diuron from Cotton Field Soils. Weeds, 14(1), 31–33.

- Hasanuzzaman, M., et al. (2020). Phenylurea Herbicides. In Reference Module in Earth Systems and Environmental Sciences. Elsevier.

- OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.

- U.S. EPA. (1998). OPPTS 835.

- Fera Science Ltd. (n.d.).

- BenchChem. (2023).

- BenchChem. (2023). Comparison of different analytical techniques for phenylurea herbicide detection.

- ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH.

- Giokas, D. L., Sakkas, V. A., Albanis, T. A., & Vlessidis, A. G. (2003).

- ibacon GmbH. (n.d.).

- Situ Biosciences. (n.d.).

- ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis.

- Sørensen, S. R., et al. (2001). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils.

- OECD. (2004). Test Guideline 111: Hydrolysis as a Function of pH.

- ResearchGate. (2023). Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review.

- Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.

- OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.

- OECD. (2015). Full List of Test Guidelines.

- González-López, J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Molecular Sciences, 23(3), 1213.

- Tonleu, R. C. T., et al. (2023). Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation.

- ResearchGate. (2000).

- OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.

- OECD. (2002).

- OECD. (1981). Test Guideline 304A: Inherent Biodegradability in Soil.

- OECD. (2002).

- Liu, H., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 7(3), e33433.

- Bunce, N. J., & Gallacher, J. C. (1983). Photolysis of aryl chlorides with dienes and with aromatic amines. The Journal of Organic Chemistry, 48(24), 4500–4504.

- Chemistry Stack Exchange. (2016). What will form in the hydrolysis of urea in urine?.

- Quora. (2019). What will form in the hydrolysis of urea in urine?.

- Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 126(21), 6632–6643.

- Sharma, A., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agronomy, 13(3), 896.

- Wikipedia. (n.d.). Bisphenol A.

- El-Mekawy, A., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.

- Kumar, A. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. International Journal of Theoretical & Applied Sciences, 10(1), 289-299.

- Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(12), 2047-2057.

- MacRae, I. C., & Alexander, M. (1965). Herbicide Degradation, Microbial Degradation of Selected Herbicides in Soil. Journal of Agricultural and Food Chemistry, 13(1), 72–76.

- Heberer, T., & Dünnbier, U. (1999). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 33(14), 2346–2351.

- He, Y. T., et al. (2015). Review of Abiotic Degradation of Chlorinated Solvents by Reactive Iron Minerals in Aquifers. Environmental Science & Technology, 49(20), 11985–12002.

- Zhang, C., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes.

- Adamson, D. T., & Parkin, G. F. (2004). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Science & Technology, 38(22), 5982–5990.

- Wang, S., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- Wang, X., et al. (2023). Light-promoted aromatic denitrative chlorination.

- Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied Microbiology and Biotechnology, 50(6), 633–657.

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 9. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Microbial Degradation of Five Substituted Urea Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 12. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]

- 22. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea

Introduction: The Significance of Structural Insight in a Complex Molecule

3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea belongs to the urea class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within this molecule dictates its physical and chemical properties, including its potential biological activity.[1][2] Understanding this architecture at an atomic level is paramount for rational drug design, polymorphism screening, and intellectual property protection.[3][4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[6][7] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for comprehending the molecule's behavior.[6][7] This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, from synthesis to structural validation.

Part 1: Synthesis and Purification – The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound with the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthetic Strategy

A common and effective method for the synthesis of ureas is the reaction of an isocyanate with an amine. In this case, 3-chlorophenyl isocyanate would be reacted with N-methylcyclohexylamine.

Reaction Scheme:

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylcyclohexylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Slowly add a solution of 3-chlorophenyl isocyanate (1 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature. The reaction is typically exothermic, so controlled addition is crucial.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified.

Purification and Validation

Purification is a critical step to ensure the sample is suitable for crystallization.

-

Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility and allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. Ethanol or a mixture of ethanol and water is often a good starting point for urea compounds.

-

Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the product from any remaining impurities.

Purity Validation: Before attempting crystallization, the purity of the synthesized 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Part 2: The Art of Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging part of the structure determination process.[8] It is an empirical science that requires patience and experimentation with various techniques.

Crystallization Techniques

Several methods can be employed to grow single crystals:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

Solvent Selection

The choice of solvent is critical for successful crystallization. A good solvent for crystallization is one in which the compound has moderate solubility. Solvents to consider for 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea include:

-

Alcohols (e.g., ethanol, methanol, isopropanol)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene)

It is often beneficial to screen a range of solvents and solvent mixtures to find the optimal conditions for crystal growth.

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[6][9]

The Instrument: The Diffractometer

A single-crystal X-ray diffractometer consists of three main components:

-

X-ray Source: Generates a beam of X-rays, typically using a cathode ray tube.[7]

-

Goniometer: Precisely holds and rotates the crystal in the X-ray beam.[9]

-

Detector: Records the positions and intensities of the diffracted X-rays.[6]

Data Collection Protocol

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots. The diffractometer then rotates the crystal through a series of orientations while irradiating it with X-rays.[6] The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.[9]

-

Data Processing: The collected raw data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the intensities of each diffraction spot.

Part 4: From Data to Model: Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a combination of computational methods.

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography.[9] While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods are used to overcome this problem and generate an initial model of the electron density in the unit cell. For small molecules like 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, "direct methods" are typically successful.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process where the positions and thermal parameters of the atoms are adjusted to minimize the difference between the calculated and observed diffraction patterns.

Key Refinement Parameters:

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered good for small molecule structures.

-

wR2: A weighted R-factor based on the squared structure factor amplitudes.

-

Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Commonly Used Software:

Several software packages are available for structure solution and refinement, including:

-

SHELX: A widely used suite of programs for crystallographic calculations.[10]

-

Olex2: A graphical user interface that integrates various crystallographic programs, including SHELX.

-

CRYSTALS: A software package for crystal structure refinement.[11]

Structure Validation

After the refinement is complete, the final structure must be validated to ensure its quality and chemical sense. Tools like PLATON and the IUCr's checkCIF service are used to check for any geometric inconsistencies or other potential problems with the structure.[11]

Part 5: Deciphering the Architecture: Analysis of the Crystal Structure

The final refined crystal structure provides a wealth of information about 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea.

Molecular Conformation

The analysis reveals the precise conformation of the molecule in the solid state. This includes:

-

Bond Lengths and Angles: These should be within the expected ranges for the types of atoms and bonds involved.

-

Torsion Angles: These describe the rotation around single bonds and define the overall shape of the molecule. For example, the dihedral angle between the phenyl ring and the urea plane is a key conformational feature.

Intermolecular Interactions and Crystal Packing

The way the molecules pack together in the crystal lattice is determined by intermolecular forces. For 3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea, hydrogen bonding is expected to be a dominant interaction. The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or sheets of molecules.